N-ethyl-1-(3-methoxypropyl)-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
N-ethyl-1-(3-methoxypropyl)-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic carboxamide-linked pyridopyrrolopyrimidine derivative. Its structure features a fused tricyclic core (pyrido-pyrrolo-pyrimidine) substituted with an ethyl group at the N-position, a phenyl group at the secondary amide, and a 3-methoxypropyl chain at the 1-position of the dihydropyrido ring. Analogous compounds, such as those with fluorophenyl or methoxypropyl groups, have been explored for their structural and functional diversity .
Properties
IUPAC Name |
N-ethyl-6-(3-methoxypropyl)-2-oxo-N-phenyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-3-25(17-10-5-4-6-11-17)23(29)19-16-18-21(26(19)14-9-15-30-2)24-20-12-7-8-13-27(20)22(18)28/h4-8,10-13,16H,3,9,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZMZPRDZFBIRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC3=C(N2CCCOC)N=C4C=CC=CN4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition can disrupt the normal progression of the cell cycle, leading to cell cycle arrest .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway. CDK2 is essential for the G1/S and G2/M phase transitions of the cell cycle . Its inhibition can therefore lead to cell cycle arrest, preventing the proliferation of cancer cells .
Result of Action
The molecular effect of the compound’s action is the inhibition of CDK2, leading to cell cycle arrest . On a cellular level, this can result in the inhibition of cell proliferation, which is particularly beneficial in the context of cancer treatment .
Biological Activity
Chemical Structure and Properties
The compound belongs to a class of heterocyclic compounds characterized by multiple nitrogen atoms within their rings. Its complex structure can be represented as follows:
This molecular formula indicates the presence of various functional groups that may contribute to its biological activity.
Antitumor Activity
Research has indicated that compounds similar to N-ethyl-1-(3-methoxypropyl)-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide exhibit significant antitumor properties. For instance, a study demonstrated that derivatives of pyrido-pyrimidine compounds showed cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the inhibition of specific enzymes critical for tumor growth and proliferation.
The proposed mechanism of action for this compound includes:
- Inhibition of DNA Synthesis : By interfering with DNA replication processes.
- Induction of Apoptosis : Triggering programmed cell death in cancerous cells.
- Cell Cycle Arrest : Preventing cancer cells from progressing through the cell cycle.
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
- Study on Breast Cancer Cells : A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at micromolar concentrations.
- Lung Cancer Models : In vivo studies using xenograft models showed significant tumor regression upon administration of the compound, suggesting its potential for therapeutic use in lung cancer.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Cytotoxicity against MCF-7 cells | |
| Apoptosis Induction | Increased apoptotic markers | |
| Cell Cycle Arrest | G0/G1 phase arrest observed |
Table 2: IC50 Values Against Various Cell Lines
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Inferred from analogs; †Estimated via substituent contribution models.
Key Observations :
- The target compound’s phenyl and ethyl groups increase molecular weight and lipophilicity compared to smaller analogs like the tetramethyl derivative .
- The 3-methoxypropyl chain in the target and may improve aqueous solubility relative to purely aromatic substituents .
Pharmacological Implications
NMR Spectral Analysis
highlights that substituent-induced chemical shift changes in NMR spectra (e.g., regions A and B) correlate with altered electronic environments . For the target compound, the phenyl group’s electron-withdrawing effects may downfield-shift adjacent protons, while the 3-methoxypropyl chain could shield nearby nuclei due to its electron-donating methoxy group.
logP and Bioavailability
The target’s estimated logP (~3.2) suggests moderate lipophilicity, balancing membrane permeability and solubility. In contrast, the fluorophenyl analog (logP 2.88) may exhibit reduced cellular uptake but better solubility, while the tetramethyl derivative (logP ~2.0) might struggle with permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
